molecular formula C13H24N4 B1436134 N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine CAS No. 2140305-95-7

N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine

Cat. No.: B1436134
CAS No.: 2140305-95-7
M. Wt: 236.36 g/mol
InChI Key: QZTIDCWVOXAKIA-UHFFFAOYSA-N
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Description

N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a pyrazole moiety and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Alkylation of Piperidine: The piperidine ring is alkylated using an appropriate alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base like potassium carbonate.

    Coupling Reaction: The pyrazole moiety is then coupled with the alkylated piperidine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

    Methylation: The final step involves the methylation of the nitrogen atom using methyl iodide in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the pyrazole ring using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine in an inert solvent such as dichloromethane.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Reduced derivatives with hydrogenated nitrogen or pyrazole ring.

    Substitution: Alkylated or acylated derivatives depending on the substituent used.

Scientific Research Applications

N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidine: Lacks the amine group on the piperidine ring.

    N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}pyrrolidine: Contains a pyrrolidine ring instead of a piperidine ring.

    N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}morpholine: Features a morpholine ring in place of the piperidine ring.

Uniqueness

N-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}piperidin-4-amine is unique due to its specific combination of a piperidine ring with a pyrazole moiety and a methyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

N-methyl-N-[(1-propan-2-ylpyrazol-4-yl)methyl]piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4/c1-11(2)17-10-12(8-15-17)9-16(3)13-4-6-14-7-5-13/h8,10-11,13-14H,4-7,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZTIDCWVOXAKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C=N1)CN(C)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201148350
Record name 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2140305-95-7
Record name 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140305-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidinamine, N-methyl-N-[[1-(1-methylethyl)-1H-pyrazol-4-yl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201148350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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